p-SCN-Bn-nota

Beschreibung

BenchChem offers high-quality p-SCN-Bn-nota suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-SCN-Bn-nota including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1206475-68-4 |

|---|---|

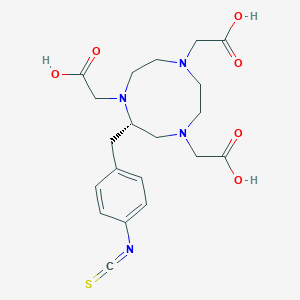

Molekularformel |

C20H26N4O6S |

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1 |

InChI-Schlüssel |

ABEIJMWLNYUWMD-KRWDZBQOSA-N |

Isomerische SMILES |

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |

Kanonische SMILES |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-SCN-Bn-NOTA: A Bifunctional Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly versatile bifunctional chelating agent that has become an indispensable tool in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1] Its structure features a robust 1,4,7-triazacyclononane (B1209588) (NOTA) macrocyclic core capable of forming exceptionally stable complexes with a variety of radiometals, particularly positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][] This core is appended with a reactive p-isothiocyanatobenzyl (SCN) group, which allows for the covalent conjugation of the chelator to primary amines on biomolecules such as antibodies, peptides, and proteins, forming a stable thiourea (B124793) bond.[1]

This dual functionality enables the targeted delivery of radioisotopes to specific sites in the body, a cornerstone of modern molecular imaging and targeted radionuclide therapy.[] This technical guide provides a comprehensive overview of p-SCN-Bn-NOTA, including its chemical properties, synthesis, experimental protocols for bioconjugation and radiolabeling, and quantitative data to support its application in research and drug development.

Chemical Properties and Structure

p-SCN-Bn-NOTA is a macrocyclic chelator with the following key identifiers:

-

IUPAC Name: 2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid[3]

-

CAS Number: 1206475-68-4[3]

-

Molecular Formula: C₂₀H₂₆N₄O₆S[3]

-

Molecular Weight: 450.5 g/mol [3]

The structure of p-SCN-Bn-NOTA, characterized by the NOTA macrocycle and the isothiocyanate functional group, is optimized for high-affinity metal chelation and efficient bioconjugation.

Quantitative Data

The performance of p-SCN-Bn-NOTA as a bifunctional chelator is demonstrated by its high radiolabeling efficiency, the stability of its radiometal complexes, and the retained binding affinity of the resulting bioconjugates.

Table 1: Radiolabeling Efficiency of p-SCN-Bn-NOTA Conjugates

| Radiometal | Biomolecule | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

| ⁶⁸Ga | PSMA-targeting agent | Room Temperature | >95% | [4] |

| ⁶⁴Cu | Rituximab | Room Temperature, 5-10 min | High (not specified) | [1] |

| ⁶⁴Cu | Bombesin analogue | Room Temperature | >95% | [] |

Table 2: Stability of p-SCN-Bn-NOTA Radiocomplexes

| Radiometal | Conjugate | Stability Condition | Stability | Reference |

| ⁶⁸Ga | PSMA-targeting agent | in vivo | High | [4] |

| ⁶⁴Cu | NOTA-Bn-NCS-E[c(RGDfK)]₂ | 100°C, pH 4.0 | Unstable | [] |

| ⁶⁴Cu | NOTA-Bn-NCS-PEG₃-E[c(RGDyK)]₂ | 100°C, pH 4.0 | Stable | [] |

Table 3: Binding Affinity of p-SCN-Bn-NOTA Bioconjugates

| Conjugate | Target | Kᵢ (nM) | Reference |

| Ga-NOTA-Bn-SCN-PSMA agent | PSMA | 0.81 ± 0.08 | [4] |

| Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | GRPR | Not specified | [] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of p-SCN-Bn-NOTA, its conjugation to biomolecules, and subsequent radiolabeling.

Synthesis of p-SCN-Bn-NOTA

The synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid is a multi-step process that involves the protection of amine groups, cyclization, deprotection, and functionalization. The following is a generalized protocol based on established methods.[5][6]

Protocol 4.1: Synthesis of p-SCN-Bn-NOTA

-

Protection of Dienophile: Start with the protection of a suitable dienophile, such as N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine, using a protecting group like the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group.[5]

-

Cyclization: React the protected dienophile with a cyclizing agent, for example, N,N-bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide, to form the protected macrocycle, 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.[5]

-

Deprotection: Remove the protecting groups from the macrocycle using strong acid (e.g., H₂SO₄) at elevated temperatures (e.g., 90°C) to yield 2-(p-benzamidobenzyl)-1,4,7-triazacyclononane.[5]

-

Alkylation: Alkylate the macrocyclic triamine with bromoacetic acid at a basic pH (e.g., pH 9) to introduce the carboxylic acid arms.[5]

-

Hydrolysis: Hydrolyze the benzamide (B126) protecting group using a strong acid (e.g., 6 M HCl) at an elevated temperature (e.g., 70°C).[5]

-

Thiocyanation: React the resulting amine with thiophosgene (B130339) to introduce the isothiocyanate functional group, yielding the final product, 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid.[5]

Bioconjugation of p-SCN-Bn-NOTA to Antibodies

The isothiocyanate group of p-SCN-Bn-NOTA reacts with primary amines (e.g., lysine (B10760008) residues) on antibodies to form a stable thiourea linkage.

Protocol 4.2: Antibody Conjugation

-

Antibody Preparation: Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0).[1]

-

Conjugation Reaction: Dissolve p-SCN-Bn-NOTA in DMSO and add a 10-20 fold molar excess to the antibody solution.[1]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[1]

-

Purification: Purify the antibody-chelator conjugate from excess, unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) equilibrated with a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).[1]

-

Characterization: Determine the number of chelators per antibody using methods like MALDI-TOF mass spectrometry.[1]

Radiolabeling of p-SCN-Bn-NOTA Conjugates

The NOTA chelator readily forms stable complexes with radiometals under mild conditions.

Protocol 4.3: Radiolabeling with ⁶⁴Cu

-

Preparation: To the purified NOTA-antibody conjugate in ammonium acetate buffer (pH 7.0), add the desired amount of ⁶⁴CuCl₂ in 0.1 M HCl.[1]

-

Incubation: Incubate the reaction at room temperature for 5-10 minutes.[1]

-

Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.[1]

-

Purification (if necessary): If unchelated ⁶⁴Cu is present, it can be removed using size-exclusion chromatography.[1]

Visualizations

The following diagrams illustrate key workflows and the mechanism of action of p-SCN-Bn-NOTA-based radiopharmaceuticals.

Caption: Experimental workflow for bioconjugation and radiolabeling.

Caption: Mechanism of targeted radiotherapy.

Conclusion

p-SCN-Bn-NOTA is a powerful and versatile bifunctional chelator that has significantly advanced the field of radiopharmaceutical development. Its ability to form stable complexes with a range of radiometals, coupled with its efficient conjugation to biomolecules, makes it an ideal choice for creating targeted imaging agents and therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize p-SCN-Bn-NOTA in their work, ultimately contributing to the development of novel and effective diagnostic and therapeutic strategies for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 3. p-SCN-Bn-nota | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to p-SCN-Bn-NOTA: A Bifunctional Chelator for Advanced Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a cornerstone bifunctional chelator in the development of next-generation radiopharmaceuticals. Its unique structure enables the stable chelation of various radiometals and covalent conjugation to biomolecules, paving the way for targeted molecular imaging and radionuclide therapy.

Core Chemical Structure and Properties

p-SCN-Bn-NOTA is a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[1] Its structure is characterized by two key functional components: the NOTA macrocycle that securely complexes radiometals, and a para-isothiocyanatobenzyl (p-SCN-Bn) group that allows for covalent attachment to biomolecules.[1][2]

The isothiocyanate group (-N=C=S) readily reacts with primary amines, such as the lysine (B10760008) residues on antibodies and peptides, to form a stable thiourea (B124793) bond.[1][2][] This dual functionality makes p-SCN-Bn-NOTA an essential tool for developing targeted radiopharmaceuticals for applications in positron emission tomography (PET) imaging and targeted radionuclide therapy.[1]

Chemical Identifiers and Properties:

| Property | Value |

| IUPAC Name | 2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid[][] |

| Molecular Formula | C₂₀H₂₆N₄O₆S[][6] |

| Molecular Weight | 450.51 g/mol [7] |

| CAS Number | 147597-66-8[] |

| Appearance | Off-white to beige solid[] |

| Purity | ≥95% (via HPLC)[] |

| Synonyms | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, 2-(p-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid[][] |

Applications in Radiopharmaceutical Development

The primary application of p-SCN-Bn-NOTA is in the development of radiolabeled biomolecules for non-invasive PET imaging and targeted therapy.[1] Its versatility allows for the chelation of a variety of radiometals, making it a valuable platform for a wide range of research and clinical applications.

Key Applications:

-

Targeted Cancer Therapy: p-SCN-Bn-NOTA is instrumental in attaching radiometals to monoclonal antibodies or peptides that target specific cancer cells.[] This targeted approach delivers therapeutic radioisotopes directly to tumors, minimizing damage to healthy tissues.[]

-

PET Imaging: The NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for PET imaging.[1][8][9] This enables non-invasive visualization and quantification of target expression in vivo.

-

Theranostics: By combining diagnostic imaging with targeted therapeutic delivery, p-SCN-Bn-NOTA facilitates theranostic applications for personalized medicine.[9]

-

Biodistribution Studies: Researchers utilize p-SCN-Bn-NOTA to label biomolecules for biodistribution studies, which are crucial for understanding the pharmacokinetics and potential toxicities of therapeutic agents.[]

Commonly Chelated Radiometals:

| Radiometal | Application |

| Gallium-68 (⁶⁸Ga) | PET Imaging[1][8] |

| Copper-64 (⁶⁴Cu) | PET Imaging and Therapy[8][10] |

| Aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) | PET Imaging[8] |

Experimental Protocols

Detailed methodologies are crucial for the successful conjugation of p-SCN-Bn-NOTA to biomolecules and subsequent radiolabeling. The following protocols are generalized procedures based on methodologies reported in the literature and may require optimization for specific applications.[1][11]

Conjugation of p-SCN-Bn-NOTA to Antibodies

This protocol outlines the conjugation of p-SCN-Bn-NOTA to an antibody via its primary amine groups.[1]

Materials:

-

Antibody of interest

-

p-SCN-Bn-NOTA

-

0.05 M Sodium carbonate buffer (pH 8.7-9.0) or 0.1 M HEPES buffer (pH 8.5)[1][12]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

-

PD-10 desalting column or equivalent size-exclusion chromatography system[1]

-

0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)[1]

-

Centrifugal filter units[1]

-

Spectrophotometer[1]

Procedure:

-

Antibody Preparation:

-

Conjugation Reaction:

-

Dissolve p-SCN-Bn-NOTA in DMSO or DMF to a stock concentration of 5-10 mM.[1][8]

-

Add a 5- to 20-fold molar excess of the p-SCN-Bn-NOTA solution to the antibody solution.[8][12] The exact ratio may need optimization.[8]

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, or overnight at 4°C.[8][12]

-

-

Purification of the Conjugate:

-

Characterization:

Radiolabeling of NOTA-Conjugated Antibodies with ⁶⁸Ga

This protocol describes the radiolabeling of a NOTA-conjugated antibody with ⁶⁸Ga.[1]

Materials:

-

NOTA-conjugated antibody

-

⁶⁸GaCl₃ in 0.1 N HCl (from a ⁶⁸Ge/⁶⁸Ga generator)[1]

-

0.1 M Sodium acetate buffer (pH 4.5-5.5)[1]

-

Metal-free water and reaction vials[1]

-

Instant thin-layer chromatography (ITLC) strips[1]

-

0.1 M Sodium citrate (B86180), pH 5.0 (mobile phase)[1]

-

Radio-TLC scanner[1]

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.[1]

-

-

Radiolabeling Reaction:

-

In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).[1]

-

Add the ⁶⁸GaCl₃ eluate (e.g., 50-200 MBq) to the antibody solution.[1]

-

Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.[1]

-

Incubate the reaction mixture for 5-10 minutes at room temperature.[1]

-

-

Quality Control:

Quantitative Data

The following tables summarize key quantitative data related to the performance of p-SCN-Bn-NOTA conjugates from various preclinical studies.

Table 1: Conjugation and Radiolabeling Efficiency

| Biomolecule | Molar Excess of Chelator | Chelator/Antibody Ratio | Radiolabeling Conditions | Radiochemical Purity | Reference |

| Anti-mesothelin sdAb A1-His | 20-fold | 1.3 | ⁶⁸Ga, 5 min, RT | >98% | [13] |

| Nanobody 2Rs15dHis₆ | 10-fold | N/A | ⁶⁸Ga, RT | Fast and efficient | [14] |

| cyclo-RGDyK | N/A | N/A | ⁶⁸Ga, 5 min, RT | >95% | [15] |

| Aoc-BN(7-14) | 3-fold | N/A | ⁶⁴Cu, RT | >95% | [16] |

Table 2: In Vitro Stability and Binding Affinity

| Conjugate | Stability in Human Serum | Stability in Murine Blood | IC₅₀ | Reference |

| [⁶⁸Ga]Ga-NOTA-A1-His | Stable over 2h | Some instability observed | N/A | [13] |

| ⁶⁸Ga-NOTA-RGD | >98% stable over 4h | N/A | N/A | [15] |

| NOTA-Bn-SCN-Aoc-BN(7-14) | N/A | N/A | 1.4 ± 0.6 nM | [16] |

Workflow and Logical Relationships

The following diagrams illustrate the key workflows involved in the use of p-SCN-Bn-NOTA for developing radiopharmaceuticals.

Caption: General workflow for creating a targeted radiopharmaceutical using p-SCN-Bn-NOTA.

References

- 1. benchchem.com [benchchem.com]

- 2. p-SCN-Bn-nota | 1206475-68-4 | Benchchem [benchchem.com]

- 6. p-SCN-Bn-nota | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. p-SCN-Bn-NOTA | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Radionuclides and Biomolecules: An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) stand as critical molecular architects, forging the link between diagnostic or therapeutic radionuclides and target-specific biomolecules.[1] This technical guide provides a comprehensive overview of the core principles of bifunctional chelators, their diverse applications with various radiometals, and detailed methodologies for their use in creating next-generation radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

A bifunctional chelator is a molecule with two distinct functional components: a powerful metal-chelating unit and a reactive functional group.[1] The fundamental role of a bifunctional chelator is to create a stable bridge between a metallic radionuclide and a targeting vector.[1][2]

-

The Chelating Moiety: This part of the molecule is designed to securely encapsulate a metallic radionuclide. It forms a highly stable complex that prevents the premature release of the radioisotope in vivo, which is paramount to minimizing off-target radiation-induced toxicity and ensuring the accurate delivery of the radioactive payload.[1]

-

The Reactive Functional Group: This second component enables the covalent attachment of the chelator to a targeting biomolecule, such as a monoclonal antibody, peptide, or small molecule inhibitor.[1] This conjugation creates a unified radiopharmaceutical agent capable of selective accumulation at a disease site for imaging or therapy.[1]

The general structure of such a target-specific radiopharmaceutical consists of four parts: the targeting biomolecule, a pharmacokinetic modifying (PKM) linker, the bifunctional chelator (BFC), and the radionuclide.[3]

References

p-SCN-Bn-NOTA: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core Principles and Applications of p-SCN-Bn-NOTA for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a critical tool in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy. We will delve into its core properties, experimental protocols, and applications, presenting data in a clear and accessible format for professionals in the field.

Core Properties of p-SCN-Bn-NOTA

p-SCN-Bn-NOTA is a versatile chelating agent widely utilized in preclinical research.[1] Its structure features a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, which forms stable complexes with various radiometals, and a reactive isothiocyanate (-NCS) functional group.[1] This isothiocyanate group enables the covalent conjugation of the chelator to primary amines on biomolecules, such as antibodies and peptides, through the formation of a stable thiourea (B124793) bond.[1] This dual functionality makes it an invaluable component in the creation of targeted radiopharmaceuticals.

Once conjugated to a targeting moiety, the NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides for targeted therapy.[1]

| Property | Value |

| Chemical Formula | C₂₀H₂₆N₄O₆S |

| Molecular Weight | 450.51 g/mol |

| CAS Number | 147597-66-8 |

| Purity | >96% |

| Storage | Store at -20°C |

Applications in Preclinical Research

p-SCN-Bn-NOTA is instrumental in several areas of preclinical research, including:

-

Targeted Cancer Therapy: It serves as a linker to attach radiometals to monoclonal antibodies or peptides that target specific cancer cells. This allows for the focused delivery of therapeutic radioisotopes directly to tumors, minimizing damage to healthy tissues.

-

Biodistribution Studies: By labeling biomolecules with p-SCN-Bn-NOTA, researchers can track their in vivo distribution and accumulation in various organs and tissues. This is crucial for understanding the pharmacokinetics and potential toxicity of therapeutic agents.[]

-

PET and SPECT Imaging: The stable chelation of radiometals by p-SCN-Bn-NOTA facilitates diagnostic imaging techniques like PET and SPECT, enabling the visualization of biological processes and the targeting of specific receptors.[]

-

Receptor Targeting: p-SCN-Bn-NOTA conjugated to specific ligands can be used to target and study receptors highly expressed on the surface of tumor cells, such as the Gastrin-Releasing Peptide Receptor (GRPR) and Epidermal Growth Factor Receptor (EGFR).[3]

Experimental Protocols

Detailed methodologies for the conjugation of p-SCN-Bn-NOTA to antibodies and subsequent radiolabeling are outlined below.

Conjugation of p-SCN-Bn-NOTA to an Antibody

This protocol describes the covalent attachment of the p-SCN-Bn-NOTA chelator to an antibody.

Materials:

-

Antibody of interest (e.g., Trastuzumab)

-

p-SCN-Bn-NOTA

-

0.05 M Sodium carbonate buffer, pH 8.7-9.0

-

PD-10 desalting column or equivalent size-exclusion chromatography system

-

0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 7.0

-

Vivaspin or similar centrifugal filter units

-

Spectrophotometer

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Antibody Preparation:

-

Conjugation Reaction:

-

Dissolve p-SCN-Bn-NOTA in DMSO to a stock concentration of 5-10 mM.[1]

-

Add a 10-20 fold molar excess of the p-SCN-Bn-NOTA solution to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

-

-

Purification of the Conjugate:

-

Characterization:

-

Determine the final protein concentration using a spectrophotometer.[1]

-

The number of chelators per antibody can be determined using methods like MALDI-TOF mass spectrometry.

-

| Parameter | Value |

| Antibody Concentration | 5-10 mg/mL |

| Buffer | 0.05 M Sodium carbonate |

| pH | 8.7-9.0 |

| p-SCN-Bn-NOTA Stock Concentration | 5-10 mM in DMSO |

| Molar Excess of Chelator | 10-20 fold |

| Incubation Temperature | 37°C |

| Incubation Time | 1 hour |

Radiolabeling of NOTA-Conjugated Antibody with ⁶⁸Ga

This protocol outlines the radiolabeling of a NOTA-conjugated antibody with ⁶⁸Ga.

Materials:

-

NOTA-conjugated antibody

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 N HCl

-

Sodium acetate buffer

-

Metal-free microcentrifuge tubes

-

ITLC strips

-

0.1 M sodium citrate (B86180)

Procedure:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.[1]

-

Radiolabeling Reaction:

-

In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).[1]

-

Add the ⁶⁸GaCl₃ eluate (e.g., 50-200 MBq) to the antibody solution.[1]

-

Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.[1]

-

Incubate the reaction mixture for 5-10 minutes at room temperature.[1]

-

-

Quality Control:

-

Determine the radiochemical purity using Instant Thin-Layer Chromatography (ITLC).[1]

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.[1]

-

Develop the strip using 0.1 M sodium citrate as the mobile phase.[1] In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[1]

-

Analyze the strip using a radio-TLC scanner to calculate the percentage of radiolabeled antibody.[1]

-

-

Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column (e.g., PD-10) to remove free ⁶⁸Ga.[1]

| Parameter | Value |

| Amount of Conjugate | 50-100 µg |

| ⁶⁸Ga Activity | 50-200 MBq |

| pH | 4.5-5.5 |

| Incubation Temperature | Room Temperature |

| Incubation Time | 5-10 minutes |

| Required Radiochemical Purity | >95% |

Visualizing Molecular Interactions and Workflows

To better understand the processes involved, the following diagrams illustrate key pathways and workflows.

References

p-SCN-Bn-NOTA: A Technical Guide for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA), a bifunctional chelator pivotal in the advancement of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.

Core Concepts: Introduction to p-SCN-Bn-NOTA

p-SCN-Bn-NOTA is a highly versatile chelating agent extensively used in preclinical research.[1] Its molecular architecture is dual-functional:

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) Macrocycle : This nine-membered ring structure forms exceptionally stable complexes with a variety of radiometals, particularly positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2][3]

-

Isothiocyanate (-NCS) Functional Group : This reactive group enables the covalent conjugation of the chelator to primary amines (e.g., lysine (B10760008) residues) on biomolecules such as peptides and antibodies, forming a stable thiourea (B124793) bond.[1]

This dual functionality allows for the development of targeted radiopharmaceuticals. Once conjugated to a targeting moiety, the NOTA cage can be radiolabeled for applications in Positron Emission Tomography (PET) imaging or targeted radionuclide therapy.[1]

Experimental Protocols

Detailed methodologies for the conjugation of p-SCN-Bn-NOTA to targeting biomolecules and subsequent radiolabeling are crucial for reproducible and effective radiopharmaceutical development.

Conjugation of p-SCN-Bn-NOTA to Antibodies

This protocol outlines the covalent attachment of p-SCN-Bn-NOTA to an antibody.

Materials:

-

Antibody of interest (e.g., Trastuzumab)

-

p-SCN-Bn-NOTA

-

0.05 M Sodium carbonate buffer, pH 8.7-9.0[1] or 0.1 M HEPES buffer, pH 8.5[4]

-

PD-10 desalting column or equivalent size-exclusion chromatography system[1][2][3]

-

0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 7.0[1] or Phosphate-buffered saline (PBS), pH 7.4[2]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2][3]

-

Spectrophotometer

Procedure:

-

Antibody Preparation :

-

Chelator Preparation :

-

Dissolve p-SCN-Bn-NOTA in anhydrous DMSO or DMF to a stock concentration of 5-10 mM.[1]

-

-

Conjugation Reaction :

-

Purification of the Conjugate :

-

Characterization :

Radiolabeling of NOTA-Conjugates with Gallium-68 (⁶⁸Ga)

This protocol details the radiolabeling of a NOTA-conjugated biomolecule with ⁶⁸Ga.

Materials:

-

NOTA-conjugated targeting molecule (e.g., antibody or peptide)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution[2]

-

Sodium acetate buffer (e.g., 1 M, pH 4.0-5.5)[2]

-

Metal-free microcentrifuge tubes[1]

Procedure:

-

Generator Elution : Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.[2]

-

Reaction Preparation :

-

Radiolabeling Reaction :

-

Quality Control :

-

Determine the radiochemical purity using radio-ITLC.[1]

-

Spot an aliquot onto an ITLC strip and develop using 0.1 M sodium citrate (B86180) as the mobile phase.[1]

-

In this system, the radiolabeled conjugate remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[1]

-

If radiochemical purity is >95%, the product can be used without further purification.[2]

-

Quantitative Data Summary

The performance of p-SCN-Bn-NOTA based radiopharmaceuticals is assessed through various quantitative measures.

Table 1: Radiolabeling Conditions and Efficiency

| Radionuclide | Targeting Molecule | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) |

| ⁶⁸Ga | cyclo-RGDyK | Not Specified | Room Temperature | 5 | Not Specified | >95 |

| ⁶⁸Ga | Antibody | 50-100 µg | Room Temperature | 5-10 | 4.5-5.5 | >95 |

| ⁶⁴Cu | Antibody | 1 mg | Room Temperature | 60 | ~6.0 | Not Specified |

| ⁶⁴Cu | Aoc-BN(7-14) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| [¹⁸F]AlF | Targeting Molecule | Not Specified | 100-110 | 15 | 4.0 | Not Specified |

Data compiled from multiple sources.[1][2][4][5][6] Conditions and yields may require optimization for specific biomolecules.

Table 2: Comparative In Vivo Biodistribution Data (%ID/g)

| Radiotracer | Target | Organ | 1h p.i. | 2h p.i. |

| ⁶⁸Ga-NOTA-PSMA | PSMA | PSMA+ Tumor | 42.2 ± 6.7 | Not Reported |

| ⁶⁸Ga-NOTA-PSMA | PSMA | Kidney | 106 ± 23 | Not Reported |

| ⁶⁸Ga-NOTA-PSMA | PSMA | Liver | 1.2 ± 0.3 | Not Reported |

| ⁶⁸Ga-NOTA-RGD | αᵥβ₃ | Kidney | Not Reported | 2.7 ± 1.3 |

| ⁶⁸Ga-PCTA-RGD | αᵥβ₃ | Kidney | Not Reported | 1.1 ± 0.5 |

p.i. = post-injection. Data sourced from preclinical studies.[6][7]

In Vitro and In Vivo Evaluation

In Vitro Assays

-

Binding Affinity : Competitive binding assays are performed to determine the half-maximal inhibitory concentration (IC₅₀) of the NOTA-conjugated molecule. For instance, NOTA-Bn-SCN-Aoc-BN(7-14) demonstrated a high affinity for the Gastrin-Releasing Peptide Receptor (GRPR) with an IC₅₀ of 1.4 nM.[5]

-

Cellular Uptake and Internalization : Assays using receptor-positive cell lines (e.g., PC-3 prostate cancer cells) are used to evaluate the time-dependent internalization of the radiolabeled conjugate.[5]

In Vivo Evaluation

-

Biodistribution Studies : Tumor-bearing animal models are used to assess the uptake and clearance of the radiopharmaceutical.[7] Tissues are harvested at various time points post-injection (e.g., 1, 4, 24 hours), and the radioactivity is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[7]

-

PET Imaging : MicroPET imaging in animal models provides visual and quantitative confirmation of tumor-specific uptake and overall biodistribution of the tracer.[5]

Key Signaling and Detection Pathway

The fundamental principle of PET imaging with a p-SCN-Bn-NOTA based radiotracer involves several key steps from administration to signal detection.

Conclusion

p-SCN-Bn-NOTA remains a cornerstone chelator in radiopharmacy, particularly for PET imaging applications with radiometals like ⁶⁸Ga and ⁶⁴Cu.[3] Its ability to be conjugated under mild conditions and form highly stable radiometal complexes allows for the creation of high specific activity imaging agents with excellent in vivo stability.[3] The protocols and data presented herein provide a foundational guide for the development and evaluation of novel p-SCN-Bn-NOTA-based radiopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to p-SCN-Bn-NOTA (CAS: 1206475-68-4)

This technical guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a critical tool in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.

Core Concepts and Chemical Properties

p-SCN-Bn-NOTA is a highly versatile chelating agent widely employed in preclinical and clinical research.[1] Its structure features two key components: a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle and an isothiocyanate (-NCS) functional group.[1] The NOTA cage forms exceptionally stable complexes with a variety of radiometals, most notably the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[1][2] The isothiocyanate group allows for the covalent conjugation of the chelator to primary amines, such as those on the lysine (B10760008) residues of antibodies and peptides, through the formation of a stable thiourea (B124793) bond.[1][] This dual functionality makes it an invaluable linker for developing targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging and theranostics.[1][4][]

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 1206475-68-4 | [2][6][7][8] |

| IUPAC Name | 2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | [2][6] |

| Synonyms | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, (S)-p-SCN-Bn-NOTA | [6][7] |

| Molecular Formula | C₂₀H₂₆N₄O₆S | [2][][9] |

| Molecular Weight | 450.5 g/mol | [2][6] |

| Appearance | Solid | [7] |

| Purity | ≥94% | [7] |

| Storage Temperature | 2-8 °C | [7] |

Experimental Protocols and Methodologies

The use of p-SCN-Bn-NOTA involves two primary experimental phases: conjugation to a biomolecule and subsequent radiolabeling. The following protocols are generalized procedures based on methodologies reported in the literature.[1] Researchers should optimize conditions for their specific biomolecules.

Protocol 1: Conjugation of p-SCN-Bn-NOTA to Antibodies/Peptides

This protocol details the amine-reactive conjugation of the chelator to a targeting biomolecule.

Materials:

-

Antibody or peptide of interest (e.g., Trastuzumab, sdAb)[1][10]

-

p-SCN-Bn-NOTA[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol[1]

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)[1][10]

-

0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) or Phosphate-buffered saline (PBS, pH 7.4)[1][11]

-

Spectrophotometer

Procedure:

-

Antibody/Peptide Preparation : Perform a buffer exchange for the biomolecule into the sodium carbonate buffer (pH 8.7-9.0) using a desalting column or dialysis. Concentrate the solution to a final concentration of 5-10 mg/mL.[1]

-

Chelator Preparation : Dissolve p-SCN-Bn-NOTA in DMSO or ethanol (B145695) to a stock concentration of 5-10 mM.[1]

-

Conjugation Reaction : Add a 10- to 30-fold molar excess of the dissolved p-SCN-Bn-NOTA to the biomolecule solution.[10][12] Incubate the reaction for 2 hours at room temperature with gentle stirring.[10][11][12]

-

Purification : Remove unreacted chelator and byproducts by size-exclusion chromatography (e.g., PD-10 column) equilibrated with ammonium acetate or PBS buffer.[1][11]

-

Concentration & Characterization : Collect the fractions containing the purified NOTA-conjugated biomolecule. Concentrate the product using a centrifugal filter unit and determine the final protein concentration via spectrophotometry.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy p-SCN-Bn-nota | 1206475-68-4 [smolecule.com]

- 4. p-SCN-Bn-NOTA | AxisPharm [axispharm.com]

- 6. p-SCN-Bn-nota | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manufacturers of p-SCN-Bn-NOTA, ≥94%, CAS 1206475-68-4, S 3124, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. macrocyclics.com [macrocyclics.com]

- 9. precisepeg.com [precisepeg.com]

- 10. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

The Principle of NOTA Chelators in Molecular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core principles of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives as bifunctional chelators in the development of radiopharmaceuticals for molecular imaging. We will explore the fundamental chemistry, comparative performance data, detailed experimental protocols, and the logical application of these powerful tools in targeting biological pathways.

Core Principles of NOTA Chelators

NOTA is a macrocyclic, hexadentate chelator featuring a nine-membered ring with three nitrogen atoms and three carboxylate arms (an N₃O₃ donor set)[1][2]. This structure is particularly well-suited for forming highly stable, octahedral complexes with a variety of trivalent metal ions, making it a cornerstone in the design of imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)[3][4][5].

Key Advantages:

-

High Stability: The pre-organized structure of the NOTA macrocycle leads to the formation of thermodynamically stable and kinetically inert complexes[2]. For instance, the ⁶⁸Ga-NOTA complex has a significantly higher stability constant (log K = 31.1) compared to the ⁶⁸Ga-DOTA complex (log K = 21.3)[1]. This high stability is critical to prevent the in vivo release of the free radiometal, which could cause non-specific uptake and a reduced imaging signal-to-noise ratio[1].

-

Mild Labeling Conditions: A major advantage of NOTA is its ability to rapidly and efficiently chelate radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) under mild conditions, often at room temperature and within minutes[1][6][7]. This contrasts with other common chelators like DOTA, which frequently require heating to achieve efficient labeling[1][2]. This feature is particularly beneficial for conjugating heat-sensitive biomolecules such as peptides and antibodies[1].

-

Favorable Kinetics: The smaller cavity size of the NOTA ring is an excellent fit for smaller metal ions like Ga³⁺, contributing to its rapid complexation kinetics[1][2].

Bifunctional Nature:

For molecular imaging, NOTA is typically used as a bifunctional chelator (BFC)[8]. This means it has two key components:

-

The macrocyclic core for stably chelating a radiometal.

-

A reactive functional group (e.g., isothiocyanate, maleimide, or a carboxylic acid) that allows for covalent conjugation to a targeting biomolecule (e.g., peptide, antibody, small molecule)[6][8].

This dual functionality allows the radiometal to be delivered specifically to a biological target of interest, such as a cancer cell receptor.

Quantitative Performance Data

The selection of a chelator is a data-driven decision. The following tables summarize key quantitative data for NOTA in comparison to other chelators.

Table 1: Thermodynamic Stability Constants (log K) of Metal-Chelator Complexes

| Chelator | Metal Ion | log K | Reference |

|---|---|---|---|

| NOTA | Ga³⁺ | 31.1 | [1] |

| DOTA | Ga³⁺ | 21.3 | [1] |

| NOTA | Cu²⁺ | Not Specified | [9] |

| DOTA | Cu²⁺ | Not Specified |[9] |

Table 2: Radiolabeling Efficiency of ⁶⁸Ga with Various Chelators

| Chelator | Precursor Amount | Temperature (°C) | pH | Radiolabeling Yield (%) | Reference |

|---|---|---|---|---|---|

| NOTA | 5 nmol | 25 | 3.5 | ~98% | [7] |

| NOTA | 5 µM | 25 | 6.5 | 93 ± 2.0% | [7] |

| DOTA | 5 nmol | 95 | 3.5 | ~98% | [10] |

| DOTA | 5 µM | 25 | 6.5 | <10% | [7] |

| TRAP | 1 nmol | 25 | 3.5 | >95% |[10] |

Table 3: Comparative Performance for ⁶⁴Cu Radiolabeling

| Chelator Conjugate | Condition | Radiolabeling Yield | Notes | Reference |

|---|---|---|---|---|

| NOTA-rituximab | 31 nM, Room Temp. | 95% | Highest yield under dilute conditions | [11][12] |

| DOTA-rituximab | 250 nM, Room Temp. | <20% | Requires heating for efficient labeling | [11] |

| NOTA-cudotadipep | Not Specified | >97% stable in serum | NOTA shows lower liver uptake in vivo | [13][14] |

| DOTA-cudotadipep | Not Specified | >97% stable in serum | Higher liver uptake suggests some dissociation |[13][14] |

Table 4: In Vitro Serum Stability

| Chelator Conjugate | Radiometal | Incubation Time | Stability in Human Serum (%) | Reference |

|---|---|---|---|---|

| NOTA conjugate | ⁶⁴Cu | Not Specified | >97% | [13] |

| DOTA conjugate | ⁶⁴Cu | Not Specified | >97% | [13] |

| Macrocyclic Conjugates (including NOTA) | ⁶⁴Cu | 48 hours | >94% | [11][15] |

| DTPA Conjugates | ⁶⁴Cu | 48 hours | Poor stability |[11][15] |

Table 5: In Vivo Tumor Uptake Data (%ID/g)

| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

|---|---|---|---|---|

| [⁶⁸Ga]Ga-NOTA-octreotide analog | SSTR-positive | 2 h | 29.2 ± 0.5 | [3] |

| Al[¹⁸F]F-NOTA-octreotide analog | SSTR-positive | 2 h | 28.3 ± 5.7 | [3] |

| [⁶⁴Cu]NOTA-pentixather | Daudi lymphoma | 1.5 h | 13.1 ± 1.5 | [16] |

| [¹¹¹In]In-NODAGA-Octreotide | SSTR-positive | 4 h | 20.3 ± 3.4 |[3] |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of NOTA-based radiopharmaceuticals.

Protocol 1: General Radiolabeling of a NOTA-Conjugate with Gallium-68

This protocol outlines a typical procedure for labeling a NOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

-

Objective: To achieve high radiochemical purity (>95%) of the ⁶⁸Ga-labeled peptide.

-

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (elutes ⁶⁸GaCl₃ in HCl).

-

NOTA-conjugated peptide/biomolecule.

-

Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.0-4.5).

-

Sterile, metal-free water and reaction vials.

-

Radio-TLC or HPLC system for quality control.

-

-

Methodology:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in dilute HCl.

-

In a sterile vial, add the required volume of buffer (e.g., sodium acetate) to adjust the pH of the ⁶⁸Ga eluate to between 4.0 and 4.5.

-

Add the NOTA-conjugated biomolecule (typically 5-20 nmol) to the buffered ⁶⁸Ga solution[10].

-

Incubate the reaction mixture at room temperature for 5-15 minutes[1].

-

Perform quality control using radio-TLC or HPLC to determine the radiochemical purity (RCP). The goal is typically >95%.

-

If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.

-

Protocol 2: In Vitro Serum Stability Assay

This protocol provides a general method for assessing the stability of a radiolabeled NOTA-conjugate in human serum.

-

Objective: To quantify the percentage of the radiolabeled conjugate that remains intact over time in a physiological environment.

-

Materials:

-

Purified radiolabeled NOTA-conjugate.

-

Fresh human serum.

-

Incubator set to 37°C.

-

Analysis system (e.g., radio-HPLC, radio-TLC, or size exclusion chromatography).

-

-

Methodology:

-

Add a known amount of the purified radiolabeled NOTA-conjugate to a vial containing human serum (e.g., 50 µL of radiotracer in 450 µL of serum)[13].

-

Incubate the mixture at 37°C[13].

-

At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture[11][13].

-

Analyze the aliquot to separate the intact radiolabeled conjugate from any dissociated (free) radiometal or its transchelated products.

-

Quantify the radioactivity associated with the intact conjugate and the dissociated metal fractions[13].

-

Calculate the percentage of the intact radiolabeled conjugate at each time point to determine its serum stability[13].

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer | MDPI [mdpi.com]

- 15. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

p-SCN-Bn-NOTA: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as p-SCN-Bn-NOTA, is a bifunctional chelator integral to the advancement of radiopharmaceuticals and antibody-drug conjugates (ADCs). Its structure uniquely combines a robust NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle for stable chelation of radiometals with a reactive isothiocyanate group for covalent conjugation to biomolecules. This guide provides an in-depth analysis of the solubility and stability of p-SCN-Bn-NOTA, offering critical data and protocols for researchers, scientists, and professionals in the field of drug development.

Core Properties of p-SCN-Bn-NOTA

The utility of p-SCN-Bn-NOTA is fundamentally linked to its solubility in various solvents and its stability, particularly of the isothiocyanate functional group, which is susceptible to hydrolysis. Understanding these parameters is crucial for optimizing conjugation reactions and ensuring the integrity of the final product.

Solubility Profile

The solubility of p-SCN-Bn-NOTA is a critical factor in its handling and application in bioconjugation protocols. Experimental evidence and supplier data indicate a significant difference in solubility between organic and aqueous solvents.

Table 1: Solubility of p-SCN-Bn-NOTA

| Solvent | Form | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | p-SCN-Bn-NOTA trihydrochloride | 125 mg/mL (223.26 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[1] |

| Aqueous Acid | p-SCN-Bn-NOTA | Slightly Soluble | Qualitative assessment. |

| Water | p-SCN-Bn-NOTA | Very Slightly Soluble | Qualitative assessment. |

The high solubility in DMSO makes it an ideal solvent for preparing stock solutions of p-SCN-Bn-NOTA. In contrast, its low solubility in aqueous media necessitates careful consideration during conjugation reactions, which are typically performed in aqueous buffers. The standard practice involves dissolving p-SCN-Bn-NOTA in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before its addition to the aqueous reaction mixture containing the biomolecule.

Stability Profile

The stability of p-SCN-Bn-NOTA is primarily dictated by the reactivity of its isothiocyanate (-N=C=S) group. This group is electrophilic and readily reacts with nucleophiles, most notably the primary amines of lysine (B10760008) residues on proteins, to form a stable thiourea (B124793) bond. However, it is also susceptible to hydrolysis in aqueous environments, a reaction that is influenced by pH and temperature.

The stability of the NOTA macrocycle itself and the resulting radiometal complexes is generally very high. Once conjugated and radiolabeled, for instance with Gallium-68, the resulting bioconjugate exhibits excellent stability in various media, including serum and plasma.[1]

Storage Recommendations:

To maintain the integrity of p-SCN-Bn-NOTA, particularly the reactive isothiocyanate group, proper storage is essential. Based on supplier recommendations, the following conditions are advised:

-

Long-term storage (months to years): Store as a solid at -20°C or -80°C, protected from moisture and light.[2]

-

Stock solutions in organic solvents (e.g., DMSO): Aliquot and store at -20°C or -80°C. Limit freeze-thaw cycles.[2]

-

Aqueous solutions: It is highly recommended to prepare aqueous solutions of p-SCN-Bn-NOTA immediately before use due to the potential for hydrolysis of the isothiocyanate group.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving p-SCN-Bn-NOTA.

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the approximate solubility of p-SCN-Bn-NOTA in an aqueous buffer of interest, such as phosphate-buffered saline (PBS).

Materials:

-

p-SCN-Bn-NOTA powder

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated pipettes and appropriate tips

-

Microcentrifuge tubes or small vials

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of p-SCN-Bn-NOTA powder (e.g., 5-10 mg) and place it into a pre-weighed microcentrifuge tube.

-

Add a known volume of the aqueous buffer (e.g., 1 mL) to the tube.

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized p-SCN-Bn-NOTA:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of p-SCN-Bn-NOTA.

-

Prepare a calibration curve using standard solutions of p-SCN-Bn-NOTA of known concentrations.

-

Calculate the solubility of p-SCN-Bn-NOTA in the aqueous buffer based on the concentration determined by HPLC and the dilution factor.

-

Protocol for Conjugation of p-SCN-Bn-NOTA to an Antibody

This protocol provides a general procedure for the conjugation of p-SCN-Bn-NOTA to a monoclonal antibody. Optimization of the molar ratio of chelator to antibody may be required for specific applications.[1]

Materials:

-

Antibody of interest

-

p-SCN-Bn-NOTA

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0)

-

Purification Buffer (e.g., 0.1 M Ammonium Acetate, pH 7.0)

-

PD-10 desalting column or equivalent size-exclusion chromatography system

-

Spectrophotometer for protein concentration measurement

-

Centrifugal filter units for buffer exchange and concentration

Methodology:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange of the antibody solution into the conjugation buffer using a centrifugal filter unit or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

p-SCN-Bn-NOTA Stock Solution Preparation:

-

Immediately before use, dissolve p-SCN-Bn-NOTA in anhydrous DMSO or ethanol to a concentration of 5-10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the p-SCN-Bn-NOTA stock solution to the antibody solution. Add the chelator solution dropwise while gently stirring.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

-

-

Purification of the Conjugate:

-

Remove the unreacted p-SCN-Bn-NOTA and organic solvent by size-exclusion chromatography (e.g., PD-10 column) equilibrated with the purification buffer.

-

Collect the fractions containing the antibody-NOTA conjugate, which typically elute in the void volume.

-

-

Characterization:

-

Determine the final protein concentration of the purified conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).

-

The number of chelators conjugated per antibody can be determined by methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

-

Visualizations

The following diagrams illustrate key processes and relationships relevant to the use of p-SCN-Bn-NOTA.

References

The Thiourea Formation: An In-Depth Technical Guide to the Reaction of Isothiocyanates with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The reaction between an isothiocyanate and a primary amine is a cornerstone of bioconjugation chemistry and a pivotal tool in drug development. This robust and efficient reaction, which results in the formation of a stable thiourea (B124793) linkage, is widely employed for labeling proteins, peptides, and other biomolecules with fluorescent dyes, haptens, or other moieties. Understanding the kinetics, mechanism, and influencing factors of this reaction is paramount for optimizing conjugation protocols and developing novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing the isothiocyanate-primary amine reaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon of the isothiocyanate, leading to the formation of a transient, zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.

The kinetics of this reaction are typically second-order, with the rate being dependent on the concentrations of both the isothiocyanate and the amine. However, in some cases, particularly in non-aqueous solvents, the reaction can exhibit kinetic terms that are second-order with respect to the amine, suggesting that a second amine molecule may act as a base to facilitate the proton transfer step.[1]

Several factors significantly influence the rate and efficiency of the reaction:

-

pH: The pH of the reaction medium is the most critical factor. The primary amine must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is most efficient at a pH above the pKa of the primary amine. For the ε-amino group of lysine (B10760008) residues in proteins, the optimal pH range is typically between 8.5 and 9.5.[2] At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing the reaction rate.

-

Reactivity of the Amine: The basicity and steric hindrance of the primary amine affect its reactivity. Aliphatic amines, such as the side chain of lysine, are generally more reactive than aromatic amines.

-

Structure of the Isothiocyanate: The electrophilicity of the isothiocyanate's central carbon atom is influenced by the nature of the substituent (R-group). Electron-withdrawing groups can enhance reactivity. For example, benzyl (B1604629) isothiocyanate exhibits a higher reactivity towards glutathione (B108866) than allyl isothiocyanate and sulforaphane.[3]

-

Solvent: The choice of solvent can influence reaction rates. While aqueous buffers are common for bioconjugation, organic solvents like DMSO or DMF are often used to dissolve hydrophobic isothiocyanates before their addition to the reaction mixture.

Quantitative Data on Reaction Kinetics and Yields

The following tables summarize key quantitative data for the reaction of isothiocyanates with primary amines and related nucleophiles, providing a comparative basis for experimental design.

| Isothiocyanate | Nucleophile | Second-Order Rate Constant (k) (M⁻¹min⁻¹) | Conditions |

| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 130 | 25-30°C, pH 6.5[3] |

| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 75 | 25-30°C, pH 6.5[3] |

| Sulforaphane (SFN) | Glutathione (GSH) | 45 | 25-30°C, pH 6.5[3] |

| Isothiocyanate | Nucleophile | Apparent Second-Order Rate Constant (k'₂) | pH |

| Allyl Isothiocyanate (AITC) | Glycine | increases with pH | 6, 8, 10[4] |

| Allyl Isothiocyanate (AITC) | Alanine | increases with pH | 6, 8, 10[4][5] |

| Allyl Isothiocyanate (AITC) | Peptides | increases with pH | 6, 8, 10[4][5] |

| Isothiocyanate | Protein/Peptide | Molar Ratio (ITC:Protein) | pH | Reaction Time | Yield/Degree of Labeling |

| FITC | IgG | 5:1 | 9.0 | 1-2 hours | F/P ratio of 0.3-1.0 is typical[6][7] |

| FITC | Protein | 100 ng FITC / 1 µg protein | - | 12 hours | -[8] |

| Iodophenyl isothiocyanate | Peptides | 10:1 | 8.5 | 30 minutes | High yields[9] |

| 3-MCP-ITC | Protein | 5:1 to 20:1 | 9.0 | 2 hours (RT) or overnight (4°C) | Dependent on protein and ratio[2] |

Experimental Protocols

General Protocol for Protein Labeling with an Isothiocyanate (e.g., FITC)

This protocol provides a general guideline for labeling proteins with an isothiocyanate. The optimal conditions, particularly the molar ratio of isothiocyanate to protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest

-

Isothiocyanate labeling reagent (e.g., Fluorescein isothiocyanate - FITC)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.5

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or an amine-containing buffer like Tris

-

Purification column (e.g., gel filtration/desalting column)

-

Storage Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL. Ensure that the buffer is free of any primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange by dialysis or using a desalting column.

-

Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate in DMSO or DMF to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the isothiocyanate solution. Protect the reaction mixture from light.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.

-

Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for an additional 30-60 minutes.

-

Purification: Remove the unreacted isothiocyanate and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with the storage buffer. The labeled protein will typically elute in the first colored fractions.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~495 nm for FITC). The ratio of the molar concentrations of the dye to the protein gives the degree of labeling.[6][10][11]

Protocol for Monitoring Reaction Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the consumption of reactants and the formation of the product over time, allowing for the determination of reaction rate constants.

Materials:

-

Isothiocyanate

-

Primary amine

-

Aprotic solvent (e.g., acetonitrile)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase (e.g., acetonitrile/water gradient with formic acid)

-

Quenching solution (if necessary, e.g., a large volume of mobile phase)

Procedure:

-

Standard Curve Preparation: Prepare standard solutions of known concentrations for the isothiocyanate, the primary amine, and the expected thiourea product. Inject these standards into the HPLC to determine their retention times and to generate calibration curves based on peak area.

-

Reaction Setup: In a thermostatted vial, dissolve the isothiocyanate and the primary amine in the chosen solvent at known initial concentrations.

-

Time-course Analysis: At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of the mobile phase or another suitable quenching agent.

-

HPLC Analysis: Inject the quenched sample into the HPLC system and record the chromatogram.

-

Data Analysis: Integrate the peak areas for the reactants and the product at each time point. Use the calibration curves to convert the peak areas to concentrations. Plot the concentrations of the reactants and product as a function of time. Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.[3]

Visualizations

Reaction Mechanism

Caption: Nucleophilic addition of a primary amine to an isothiocyanate.

General Experimental Workflow for Protein Labeling

Caption: A typical workflow for labeling proteins with isothiocyanates.

Signaling Pathway Example: Keap1-Nrf2 Activation

Isothiocyanates are known to modulate cellular signaling pathways. A prominent example is the activation of the Keap1-Nrf2 antioxidant response pathway. Isothiocyanates can react with cysteine residues on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2.

Caption: Activation of the Nrf2 pathway by isothiocyanates.

References

- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. youdobio.com [youdobio.com]

- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Protein FITC Labeling Kit (ab288089) is not available | Abcam [abcam.co.jp]

Methodological & Application

Application Notes and Protocols for p-SCN-Bn-NOTA Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals for applications such as immuno-PET (Positron Emission Tomography) imaging and targeted radionuclide therapy relies on the stable attachment of a chelator to a targeting biomolecule, typically a monoclonal antibody (mAb).[1] The bifunctional chelator, p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), is a versatile agent for this purpose. It features a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) cage that securely complexes with various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), and an isothiocyanate (-NCS) group that covalently binds to primary amines on the antibody.[1][2][3] This document provides detailed protocols for the conjugation of p-SCN-Bn-NOTA to antibodies, purification of the resulting immunoconjugate, and subsequent characterization.

The isothiocyanate group of p-SCN-Bn-NOTA reacts with the ε-amino groups of lysine (B10760008) residues on the surface of the antibody under slightly alkaline conditions (pH 8.2-9.0) to form a stable thiourea (B124793) bond.[1][3] This reaction covalently links the NOTA chelator to the antibody, preparing it for subsequent radiolabeling.

Quantitative Data Summary

Successful conjugation requires careful control of several parameters. The following table summarizes key quantitative data derived from established protocols. Researchers should note that optimal conditions may need to be determined empirically for each specific antibody.[1]

| Parameter | Recommended Value/Range | Notes | Reference(s) |

| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. | [1] |

| Conjugation Buffer | 0.05 M Sodium Carbonate Buffer | pH should be maintained between 8.7 and 9.0 for optimal reaction. | [1] |

| p-SCN-Bn-NOTA Stock Concentration | 5 - 10 mM in anhydrous DMSO or ethanol (B145695) | Prepare fresh before use. | [1] |

| Molar Excess of Chelator | 10 to 20-fold | A starting point for optimization. The optimal ratio depends on the antibody. | [3][4] |

| Reaction Time | 2 hours | At room temperature. | [4] |

| Reaction Temperature | Room Temperature | Gentle mixing is recommended. | [4] |

| Purification Method | Size-Exclusion Chromatography (e.g., PD-10 column) | Effective for removing unreacted chelator. | [1][5] |

| Purification Buffer | 0.1 M Ammonium Acetate (B1210297), pH 7.0 or PBS, pH 7.4 | Chosen based on the downstream application and antibody stability. | [1][3] |

| Radiolabeling pH | 4.5 - 5.5 (for ⁶⁸Ga) | Adjusted with sodium acetate buffer. | [1] |

| Radiolabeling Time | 5 - 10 minutes (for ⁶⁸Ga) | At room temperature. | [1] |

| Expected Radiochemical Purity | > 95% | Can be determined by ITLC. | [1] |

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

Prior to conjugation, it is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris) and stabilizing proteins (e.g., BSA) that could compete with the antibody for reaction with the p-SCN-Bn-NOTA.[3]

Materials:

-

Antibody of interest

-

Conjugation Buffer: 0.05 M Sodium carbonate buffer, pH 8.7-9.0

-

PD-10 desalting column or equivalent size-exclusion chromatography system

-

Centrifugal filter units (e.g., Vivaspin)

-

Spectrophotometer

Method:

-

Buffer Exchange: Equilibrate a PD-10 desalting column with the Conjugation Buffer according to the manufacturer's instructions. Apply the antibody solution to the column and elute with the Conjugation Buffer to exchange the buffer.[1] Alternatively, dialysis can be performed against the Conjugation Buffer.

-

Concentration Adjustment: Concentrate the antibody solution to a final concentration of 5-10 mg/mL using a centrifugal filter unit.[1]

-

Purity and Concentration Check: Verify the final protein concentration using a spectrophotometer by measuring the absorbance at 280 nm. Assess purity via SDS-PAGE if necessary.[3]

Protocol 2: Conjugation of p-SCN-Bn-NOTA to the Antibody

This protocol describes the covalent attachment of the chelator to the prepared antibody.

Materials:

-

Prepared antibody in Conjugation Buffer (from Protocol 1)

-

p-SCN-Bn-NOTA

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Reaction tubes

Method:

-

Prepare Chelator Stock Solution: Immediately before use, dissolve the required amount of p-SCN-Bn-NOTA in anhydrous DMSO or ethanol to a stock concentration of 5-10 mM.[1]

-

Calculate Molar Ratio: Determine the volume of the chelator stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess) relative to the amount of antibody.[3]

-

Conjugation Reaction: Slowly add the calculated volume of the p-SCN-Bn-NOTA stock solution to the antibody solution while gently mixing.[3]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[4]

Protocol 3: Purification of the NOTA-Antibody Conjugate

Purification is essential to remove unreacted p-SCN-Bn-NOTA, which could interfere with subsequent radiolabeling and in vivo applications.

Materials:

-

Crude conjugation reaction mixture (from Protocol 2)

-

PD-10 desalting column or equivalent SEC system

-

Purification Buffer: 0.1 M Ammonium acetate buffer, pH 7.0, or Phosphate Buffered Saline (PBS), pH 7.4[1][5]

-

Collection tubes

-

Spectrophotometer

Method:

-

Column Equilibration: Equilibrate the size-exclusion chromatography column (e.g., PD-10) with the chosen Purification Buffer.[5]

-

Sample Application: Apply the crude reaction mixture to the top of the equilibrated column.

-

Elution: Elute the NOTA-antibody conjugate with the Purification Buffer according to the manufacturer's instructions. The larger antibody conjugate will elute first, while the smaller, unreacted chelator molecules are retained and elute later.[5]

-

Fraction Collection: Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.[6]

-

Concentration and Storage: Pool the fractions containing the purified conjugate. Determine the final protein concentration using a spectrophotometer. Store the conjugate according to the antibody's recommended conditions.

Protocol 4: Characterization of the NOTA-Antibody Conjugate

Characterization is performed to determine the number of chelators attached per antibody molecule (chelator-to-antibody ratio, CAR) and to ensure the antibody's binding affinity is preserved.

Methods:

-

Chelator-to-Antibody Ratio (CAR) Determination: The CAR is a critical quality parameter. It can be determined using methods such as MALDI-TOF mass spectrometry, where the mass increase of the antibody corresponds to the number of conjugated NOTA molecules.[4][7]

-

Immunoreactivity Assessment: The binding affinity of the NOTA-antibody conjugate to its target antigen should be assessed to ensure it has not been compromised by the conjugation process. This can be evaluated using techniques such as ELISA or flow cytometry.[8][9]

Visualizations

Caption: Experimental workflow for p-SCN-Bn-NOTA conjugation to antibodies.

Caption: Principle of thiourea bond formation in antibody conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]

- 9. Positron emission tomography imaging of CD105 expression with a 64Cu-labeled monoclonal antibody: NOTA is superior to DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]

Peptide Labeling with p-SCN-Bn-NOTA: A Detailed Guide for Researchers

Application Notes and Protocols for the conjugation of the bifunctional chelator p-SCN-Bn-NOTA to peptides for applications in radiopharmaceutical development and molecular imaging.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for labeling peptides with the bifunctional chelator p-SCN-Bn-NOTA (2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). The conjugation of NOTA to a peptide is a critical step in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, enabling the stable chelation of various radiometals.[1]

Introduction

The isothiocyanate group (-NCS) of p-SCN-Bn-NOTA allows for the covalent attachment of the NOTA chelator to primary amines on biomolecules, such as the lysine (B10760008) residues of peptides, through the formation of a stable thiourea (B124793) bond.[2] Once conjugated, the NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or an Aluminum-[¹⁸F]fluoride complex ([¹⁸F]AlF), making it a versatile tool for the development of targeted radiopharmaceuticals.[1][2] These radiolabeled peptides are invaluable for non-invasive PET imaging, which allows for the real-time visualization and quantification of biological processes at the molecular level.[2]

Reaction and Workflow Overview

The overall process involves the conjugation of p-SCN-Bn-NOTA to a peptide, purification of the resulting conjugate, and subsequent radiolabeling with a desired radionuclide, followed by quality control.

Overall experimental workflow for peptide labeling with p-SCN-Bn-NOTA.

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-NOTA to a Peptide

This protocol details the covalent attachment of the p-SCN-Bn-NOTA chelator to a peptide containing a primary amine (e.g., a lysine residue or the N-terminal amine).

Materials:

-

Peptide with a free primary amine

-

p-SCN-Bn-NOTA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or N,N-Diisopropylethylamine (DIPEA)[4][5]

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[1][6]

-

Solvents for purification (e.g., HPLC-grade water, acetonitrile (B52724) with 0.1% TFA)[4]

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-10 mg/mL.[1][4]

-

Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-NOTA in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[3][7]

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved p-SCN-Bn-NOTA solution to the peptide solution while gently vortexing.[1][5] The exact ratio may need to be optimized for the specific peptide.

-

If using an organic base like DIPEA instead of bicarbonate buffer, add it to the reaction mixture to achieve a pH of 8-9.[5]

-